![molecular formula C20H24N2O4 B5570558 4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone
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Description
4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone is a complex organic compound that is part of a broader class of chemicals known for their diverse pharmacological properties. This compound, like its related counterparts, has been studied for its potential as a therapeutic agent due to its unique chemical structure and properties.
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone, typically involves chemical synthesis methods that allow for the incorporation of functionalized piperazines. Such methods are designed to produce selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles compared to typical SSRIs (Dorsey et al., 2004).
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively studied to understand their binding properties and affinity toward various receptors. Structural modifications, such as the introduction of methoxy groups and alterations in the piperazine ring, play a crucial role in determining the compound's biological activity and receptor affinity (Leopoldo et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions that are essential for their biological activity. These reactions include acylation, cyclocondensation, and modifications of the amide bond. The nature of substituents and the configuration of these compounds significantly influence their chemical reactivity and biological effects (Milyutin et al., 1994).
Physical Properties Analysis
The physical properties of 4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone and related compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. These properties are critical for the compound's stability, formulation, and bioavailability (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, pharmacophore characteristics, and affinity for specific receptors, define its therapeutic potential and specificity. Structural modifications can enhance the selectivity and binding affinity of piperazine derivatives for targeted receptors, optimizing their therapeutic efficacy and reducing side effects (Hsin et al., 2002).
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Piperazine and its analogues play a significant role in medicinal chemistry due to their presence in numerous marketed drugs with diverse pharmacological activities. A systematic review highlighted the anti-mycobacterial compounds over the past five decades (1971-2019), showcasing piperazine as a vital building block in developing potent anti-tuberculosis molecules. These compounds have shown activity against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis (MTB), indicating their potential in addressing global health challenges related to tuberculosis (TB) (Girase et al., 2020).
Another domain of interest is the exploration of piperazine derivatives for therapeutic use. A patent review covering the period from 2010 onwards reveals the flexibility of piperazine scaffolds in designing drugs across a spectrum of therapeutic categories, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This versatility underscores the importance of piperazine derivatives in drug discovery and their potential to yield new treatments for various diseases (Rathi et al., 2016).
Environmental and Ecotoxicology Research
The environmental fate and behavior of alkylphenol ethoxylates (APEs) and their metabolites, such as nonylphenol (NP) and octylphenol (OP), have been extensively studied. These compounds are known for their endocrine-disrupting properties, raising concerns about their presence in the environment and potential impact on wildlife and human health. Research on APEs' degradation pathways, environmental persistence, and bioaccumulation offers insights into managing and mitigating their ecological risks (Ying et al., 2002).
Bioactive Compounds and Natural Product Chemistry
The search for natural bioactive compounds leads to the investigation of various Piper species, known for their rich chemical diversity and biological activities. Compounds isolated from Piper species, including amides, flavonoids, and phenylpropanoids, exhibit significant antifungal properties. Such natural products provide a foundation for developing new pharmaceuticals and agrochemicals, highlighting the intersection of natural product chemistry and drug discovery (Xu & Li, 2011).
properties
IUPAC Name |
4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-16-6-5-7-17(14-16)26-13-12-21-10-11-22(20(23)15-21)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDSEQLVPOFBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone |
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